2-(5-(Diethylamino)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol
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Overview
Description
2-(5-(Diethylamino)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol is a complex organic compound that belongs to the class of phenols and triazoles. This compound is known for its unique chemical structure, which combines a phenol group with a triazole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Diethylamino)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol typically involves multiple steps. One common method includes the reaction of p-N,N-diethylamino salicylaldehyde with substituted o-phenylenediamine or o-aminophenol. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the formation of the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve scalable and green synthesis methods. For instance, the ipso-hydroxylation of arylboronic acids in ethanol using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent is a highly efficient protocol . This method is advantageous due to its mild reaction conditions and high yield.
Chemical Reactions Analysis
Types of Reactions
2-(5-(Diethylamino)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Nitration using dilute nitric acid or halogenation using bromine in acetic acid are typical conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Reduced triazole derivatives.
Substitution: Nitro or halogenated phenol derivatives.
Scientific Research Applications
2-(5-(Diethylamino)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials, such as UV stabilizers and laser dyes.
Mechanism of Action
The mechanism of action of 2-(5-(Diethylamino)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and electron donation, while the triazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzimidazol-2-yl)-5-(N,N-diethylamino)phenol
- 2-(1,3-benzoxazol-2-yl)-5-(N,N-diethylamino)phenol
- 2-(1,3-benzothiazol-2-yl)-5-(N,N-diethylamino)phenol
Uniqueness
2-(5-(Diethylamino)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol is unique due to its combination of a phenol group with a triazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological molecules .
Properties
CAS No. |
82619-87-2 |
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Molecular Formula |
C18H20N4O |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-[5-(diethylamino)-4-phenyl-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C18H20N4O/c1-3-21(4-2)18-20-19-17(15-12-8-9-13-16(15)23)22(18)14-10-6-5-7-11-14/h5-13,23H,3-4H2,1-2H3 |
InChI Key |
GLHMFFIHPQMXNL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NN=C(N1C2=CC=CC=C2)C3=CC=CC=C3O |
Origin of Product |
United States |
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